1,4-Dichloro-1-butyne

Description

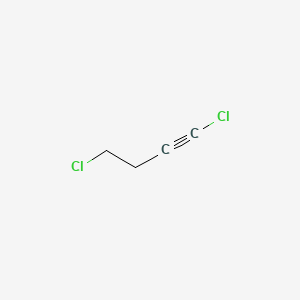

1,4-Dichloro-1-butyne (C₄H₄Cl₂) is a chlorinated alkyne characterized by a terminal triple bond and chlorine substituents at positions 1 and 2. It is primarily synthesized via the reaction of butyne-1,4-diol with phosgene, followed by isomerization in the presence of copper(I) chloride and amines . This compound serves as a critical intermediate in the production of 2,3-dichlorobutadiene, a monomer for specialized polychloroprene rubbers that exhibit reduced crystallinity . Its high reactivity, attributed to the electron-withdrawing chlorine atoms and unsaturated triple bond, makes it valuable in organochlorine synthesis but also necessitates careful handling and stabilization during industrial processes.

Properties

CAS No. |

83682-45-5 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

IUPAC Name |

1,4-dichlorobut-1-yne |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h1,3H2 |

InChI Key |

XEWVKAUWLHVBHH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C#CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1,4-dichloro-1-butyne and related chlorinated hydrocarbons are outlined below:

Table 1: Structural and Functional Comparison

Key Distinctions

Reactivity: this compound’s alkyne moiety and chlorine substituents render it highly reactive, particularly in isomerization and dehydrochlorination reactions. 2,3-Dichlorobutadiene’s conjugated diene system enhances its polymerization capability but necessitates stabilization with inhibitors like nitric oxide (0.1 vol% NO) to prevent premature reactions . Chloroprene, while structurally similar to 2,3-dichlorobutadiene, exhibits lower reactivity, enabling its widespread industrial use without stringent stabilization .

Synthesis Pathways :

- This compound is produced via phosgene-mediated chlorination of butyne-1,4-diol, whereas 2,3-dichlorobutadiene is derived from its isomerization .

- Alternative routes for 2,3-dichlorobutadiene include dehydrochlorination of 1,2,3,4-tetrachlorobutane or 2,3,4-trichlorobutene using NaOH, bypassing this compound .

Industrial Applications :

- This compound’s role is confined to intermediate synthesis, while 2,3-dichlorobutadiene is directly incorporated into polymers.

- Chloroprene dominates commercial polychloroprene production due to its balanced reactivity and cost-effectiveness.

Research Findings and Data

Table 2: Catalytic Isomerization Conditions for this compound

| Catalyst System | Reaction Conditions | Yield of 2,3-Dichlorobutadiene | Reference |

|---|---|---|---|

| CuCl + Amines | 80–120°C, inert atmosphere | 75–85% | |

| Thermal isomerization | >150°C, no catalyst | <50% (with side products) |

Critical Observations :

- Copper(I) chloride with amines (e.g., pyridine) significantly enhances isomerization efficiency, achieving yields >75% .

- Uncontrolled thermal isomerization leads to side reactions, including polymerization and decomposition.

- Industrial dehydrochlorination of 1,2,3,4-tetrachlorobutane using NaOH produces 2,3-dichlorobutadiene with comparable efficiency (70–80% yield) .

Analytical and Industrial Considerations

- Stabilization: 2,3-Dichlorobutadiene requires NO inhibition to mitigate explosive polymerization risks, a challenge absent in chloroprene processing .

- Quality Control : Analytical methods for chlorinated compounds (e.g., GC-MS) rely on deuterated standards like 1,4-Dichlorobenzene-d4 for precise quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.